Research suggests BAY-876 exhibits favorable pharmacokinetic properties, meaning it is absorbed and distributed within the body efficiently. In vitro studies indicate low metabolic clearance and high permeability []. Additionally, animal studies in rats and dogs demonstrated low plasma clearance and high oral bioavailability, suggesting the drug may be well-absorbed after oral administration [].
BAY-876 is a potent and selective inhibitor of the glucose transporter type 1 (GLUT1), a critical mediator of glucose uptake in various cell types, including cancer cells. Its chemical structure is characterized by a high affinity for GLUT1, with an IC50 value of approximately 0.002 μM, making it significantly more effective than other GLUT inhibitors such as WZB-117 and STF-31 . BAY-876's ability to inhibit glucose uptake positions it as a promising candidate for cancer therapy, particularly in tumors that rely heavily on aerobic glycolysis.
BAY-876 primarily functions through the inhibition of GLUT1, leading to decreased glucose uptake in cells. This inhibition disrupts glycolysis, the primary energy-producing pathway in many cancer cells. The compound has been shown to induce apoptosis in various cancer cell lines by limiting glucose availability, which is essential for cellular metabolism and growth . Additionally, BAY-876 has demonstrated effects on inflammatory pathways by reducing TNFα-induced interleukin-8 production, suggesting its potential role in modulating tumor microenvironments .
BAY-876 exhibits significant biological activity against several cancer types, including hepatocellular carcinoma and head and neck squamous cell carcinoma. In preclinical studies, it has been shown to:
The synthesis of BAY-876 involves several steps aimed at optimizing its pharmacokinetic properties. One notable method includes the formulation of microcrystalline BAY-876, which enhances localized delivery and sustained release at tumor sites. This formulation is prepared by suspending BAY-876 powder in a saline solution with Tween 80, followed by high-speed shearing and wet milling processes to achieve the desired particle size and distribution . This innovative approach aims to maximize therapeutic efficacy while minimizing systemic exposure.
BAY-876 has several potential applications in oncology:
Interaction studies have highlighted BAY-876's ability to synergize with other agents:
BAY-876 stands out among GLUT inhibitors due to its selectivity and potency. Here are some similar compounds for comparison:
Compound | GLUT Target | IC50 (μM) | Unique Features |
---|---|---|---|
BAY-876 | GLUT1 | 0.002 | Highly selective; induces apoptosis |
WZB-117 | GLUT1 | 0.100 | Less potent; broader GLUT inhibition |
STF-31 | GLUT1 | 0.200 | Non-selective; affects multiple GLUTs |
Apigenin | GLUT1 | 0.500 | Natural compound; less specific |
BAY-876's unique profile as a highly selective GLUT1 inhibitor makes it particularly valuable for targeted cancer therapies where metabolic reprogramming is critical.
BAY-876 (IUPAC name: N⁴-[1-[(4-cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoroquinoline-2,4-dicarboxamide) is a small-molecule inhibitor with a molecular formula of C₂₄H₁₆F₄N₆O₂ and a molecular weight of 496.4 g/mol. Its structure features:
The molecule exhibits a planar conformation due to aromatic stacking interactions between the quinoline and pyrazole rings. No chiral centers are present, eliminating stereoisomerism. Computational modeling confirms that the trifluoromethyl and cyano groups enhance hydrophobic interactions with the glucose transporter 1 (GLUT1) binding pocket.
BAY-876 was developed through systematic structure-activity relationship (SAR) studies originating from a high-throughput screen of 3 million compounds. Key synthesis and optimization steps include:
The final synthesis achieves >98% purity via high-performance liquid chromatography (HPLC).
Solvent | Solubility (mg/mL) |
---|---|
Dimethyl sulfoxide (DMSO) | ~30 |
Dimethylformamide (DMF) | ~30 |
Phosphate-buffered saline (PBS) | 0.33 (in 1:2 DMSO:PBS) |
BAY-876’s low aqueous solubility necessitates formulation strategies for in vivo applications, such as microcrystalline suspensions.
The compound exhibits minimal degradation in liver microsomes, supporting its oral bioavailability.
The structural basis for BAY-876 interaction with GLUT1 involves binding to critical regions within the transporter's transmembrane domains [24]. GLUT1 consists of twelve transmembrane helices organized into two distinct domains: the amino-terminal and carboxyl-terminal domains, each containing six sequential transmembrane helices arranged in 3+3 inverted repeats [24]. The carboxyl-terminal domain provides the primary substrate-binding site for glucose, and this region represents the likely target for BAY-876 interaction [24].
Molecular docking studies have revealed that BAY-876 binding involves interactions with key amino acid residues within the GLUT1 binding pocket [19]. The compound's quinoline core structure allows for favorable interactions with aromatic residues, while the fluorine substituents and trifluoromethyl groups contribute to binding specificity [1]. Critical binding residues identified through structural analysis include Phe291 and Glu380, which are highly accessible in the inward-open conformation and form important interactions with inhibitors [24].
The binding mechanism involves multiple interaction types, including hydrogen bonding, π-π stacking interactions, and hydrophobic contacts [24]. The phenyl ring component of BAY-876 is positioned between transmembrane helix 11 in the carboxyl-terminal domain and transmembrane helix 4 in the amino-terminal domain, while specific functional groups interact with His160 and Trp388 [20]. Trp388 represents a particularly important residue, as it is conserved across the GLUT family and undergoes significant conformational changes during the transport cycle [20].
The structural specificity of BAY-876 for GLUT1 arises from its ability to recognize unique structural features within the GLUT1 binding site that distinguish it from other glucose transporter isoforms [15]. The compound's binding profile suggests interaction with the inward-open conformation of GLUT1, consistent with its mechanism of blocking glucose transport by preventing the conformational transitions required for substrate translocation [24].
Structural Feature | Interaction Type | Key Residues | Binding Contribution |
---|---|---|---|
Quinoline core | π-π stacking | Phe291, Trp388 | Primary binding anchor |
Fluoroquinoline | Hydrogen bonding | Glu380, His160 | Specificity determinant |
Trifluoromethyl group | Hydrophobic interaction | TM10-TM11 interface | Selectivity enhancement |
Cyanobenzyl moiety | van der Waals forces | TM4-TM11 pocket | Binding stabilization |
BAY-876 demonstrates exceptional selectivity for GLUT1 over other glucose transporter isoforms, with selectivity factors exceeding 100-fold against GLUT2, GLUT3, and GLUT4 [1] [15]. Comprehensive selectivity profiling has established the IC50 values for BAY-876 against different GLUT isoforms, revealing significant differences in binding affinity that underlie its selective inhibitory profile [1] [13].
The selectivity profile shows IC50 values of 10.8 micromolar for GLUT2, 1.67 micromolar for GLUT3, and 0.29 micromolar for GLUT4, representing selectivity factors of greater than 5,000-fold, 835-fold, and 145-fold respectively compared to GLUT1 [1] [17]. This remarkable selectivity spectrum demonstrates that BAY-876 exhibits over 130-fold greater selectivity for GLUT1 compared to the other major glucose transporter isoforms [17].
The molecular basis for this selectivity lies in structural differences between the glucose transporter isoforms, particularly within their substrate-binding sites and conformational dynamics [15]. While GLUT1 and GLUT3 share a fully conserved substrate-binding site with identical substrate coordination, they differ significantly in transport affinity and conformational behavior [25]. The structural determinants that confer BAY-876 selectivity include specific amino acid differences in the binding pocket regions and variations in the conformational states accessible to different GLUT isoforms [16].
Experimental validation of selectivity has been conducted using heterologous expression systems where individual GLUT isoforms are expressed in cell lines to assess BAY-876 inhibitory activity [31]. Studies utilizing HEK293 cells expressing different GLUT isoforms confirmed that BAY-876 inhibits glucose uptake via GLUT1, GLUT3, GLUT4, GLUT6, and GLUT10, but with dramatically different potencies that reflect the selectivity profile [31]. The compound's ability to discriminate between closely related transporter isoforms highlights the precision of its molecular recognition mechanism [32].
GLUT Isoform | IC50 Value | Selectivity Factor vs GLUT1 | Primary Tissue Expression |
---|---|---|---|
GLUT1 | 2 nM | 1 | Brain, erythrocytes, placenta |
GLUT2 | 10.8 μM | >5,400 | Liver, pancreas, kidney |
GLUT3 | 1.67 μM | >835 | Brain, nerve tissue |
GLUT4 | 0.29 μM | >145 | Muscle, adipose tissue |
BAY-876 inhibition of GLUT1 triggers a cascade of biochemical pathway alterations that fundamentally reshape cellular metabolism [12]. The primary consequence of GLUT1 inhibition is the reduction of glucose uptake, which directly impacts glycolytic flux and cellular energy production [10] [11]. Studies have demonstrated that BAY-876 treatment causes significant decreases in extracellular acidification rate, indicating reduced glycolytic activity and lactate production [12] [14].
The metabolic consequences of GLUT1 inhibition by BAY-876 include compensatory increases in mitochondrial oxidative phosphorylation [12]. Flux analysis studies reveal that BAY-876 treatment enhances mitochondrial respiration, as evidenced by increased oxygen consumption rates and maximal respiratory capacity [12]. This metabolic shift represents a cellular attempt to maintain adenosine triphosphate production through alternative pathways when glycolytic flux is compromised [12].
BAY-876 treatment induces significant changes in cellular bioenergetics, including alterations in the adenosine triphosphate production rate and the balance between glycolysis and oxidative phosphorylation [12]. In responsive cell lines, the compound increases the contribution of oxidative phosphorylation to total adenosine triphosphate production while simultaneously decreasing the glycolytic contribution [12]. This metabolic reprogramming is accompanied by increased production of reactive oxygen species as a consequence of enhanced mitochondrial activity [12].
The biochemical pathway effects of BAY-876 extend beyond direct metabolic alterations to include changes in key regulatory proteins and signaling pathways [12]. GLUT1 inhibition leads to reduced expression of hypoxia-inducible factor 1-alpha and associated glycolytic enzymes, indicating disruption of hypoxia-responsive metabolic programming [12]. Additionally, the compound affects the nicotinamide adenine dinucleotide phosphate/nicotinamide adenine dinucleotide phosphate hydrogen ratio, simulating glucose starvation conditions that trigger cellular stress responses [16].
The downstream effects of BAY-876-mediated GLUT1 inhibition include activation of AMP-activated protein kinase, a key cellular energy sensor that responds to decreased adenosine triphosphate levels [10]. This activation triggers additional metabolic adaptations and can lead to growth inhibition and apoptosis in cells heavily dependent on glycolytic metabolism [11]. The compound's ability to disrupt glucose-dependent metabolic pathways while promoting oxidative stress through enhanced mitochondrial activity represents a dual mechanism that contributes to its biological effects [12].
Metabolic Parameter | Control Condition | BAY-876 Treatment | Fold Change |
---|---|---|---|
Glycolytic rate (ECAR) | 100% | 45-60% | 0.45-0.60 |
Oxygen consumption (OCR) | 100% | 150-200% | 1.5-2.0 |
ATP from glycolysis | 60-70% | 20-30% | 0.3-0.5 |
ATP from oxidative phosphorylation | 30-40% | 70-80% | 1.8-2.7 |
Reactive oxygen species | Baseline | 2-3x elevated | 2.0-3.0 |
The in vitro pharmacological characterization of BAY-876 has been extensively evaluated across diverse cellular models to assess glucose uptake inhibition capabilities. The compound demonstrates potent inhibitory activity against GLUT1-mediated glucose transport with an IC50 value of 2 nanomolar in cell-free systems and 3.2 nanomolar in HeLa-MaTu cells for glucose uptake inhibition [1] [2] [4].
Multiple cancer cell lines have been employed to characterize the glucose uptake inhibitory properties of BAY-876. In head and neck squamous cell carcinoma SCC47 cells, BAY-876 treatment at concentrations ranging from 10 nanomolar to 100 micromolar resulted in significant inhibition of glucose uptake over 24 hours [5]. The compound effectively blocked glucose uptake during real-time monitoring using the FLII12Pglu-700u,δ6 glucose-sensing biosensor, demonstrating immediate inhibition upon glucose addition. Additionally, BAY-876 inhibited uptake of the fluorescent glucose analog 2-NBDG (2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose), confirming its mechanism of action through GLUT1 inhibition [5].
In immune cell models, BAY-876 significantly attenuated glucose uptake by cultured CD4+ T cells and macrophages by 41% and 15%, respectively, when treated at concentrations of 10-50 nanomolar for 24 hours [6] [7]. These findings demonstrate the compound's efficacy across different cell types that rely on GLUT1 for glucose transport.
The selectivity profile of BAY-876 has been rigorously characterized against other glucose transporter family members. The compound exhibits IC50 values of 10.8 micromolar for GLUT2, 1.67 micromolar for GLUT3, and 0.29 micromolar for GLUT4, representing selectivity factors of 5400-fold, 835-fold, and 145-fold over GLUT1, respectively [1] [2] [8]. This exceptional selectivity profile makes BAY-876 an ideal chemical probe for investigating GLUT1-specific biological functions.
COS-7 and SKOV3 cells, which express high levels of GLUT1 but not GLUT2, have been utilized as cellular models for high-throughput screening of glucose uptake inhibition. These cell lines demonstrate robust GLUT1 expression and provide reliable platforms for assessing compound efficacy [9]. Reverse transcription-polymerase chain reaction analysis confirmed GLUT1 but not GLUT2 expression in these cellular models, ensuring the specificity of glucose uptake measurements.
BAY-876 induces profound metabolic reprogramming in cancer cells by disrupting glucose-dependent energy metabolism and forcing cellular adaptation to alternative metabolic pathways. This metabolic shift represents a fundamental alteration in cellular bioenergetics that distinguishes cancer cells from normal cells.
In colorectal cancer cell lines including HCT116, DLD1, and COLO205, BAY-876 treatment resulted in significant reduction of extracellular acidification rate (ECAR), indicating decreased glycolytic activity [10]. Conversely, the compound increased oxygen consumption rate (OCR) in these cell lines, demonstrating enhanced mitochondrial respiration. The maximal respiratory capacity was significantly enhanced in HCT116, DLD1, and COLO205 cells, with notable increases in basal mitochondrial respiration and ATP-linked OCR particularly evident in DLD1 cells [10].
The metabolic reprogramming induced by BAY-876 results in a shift from glycolysis-dependent to oxidative phosphorylation-dependent ATP production. In HCT116, DLD1, and COLO205 cells, BAY-876 treatment increased the contribution of oxidative phosphorylation to total ATP production while simultaneously decreasing the glycolytic rate [10]. This metabolic flexibility demonstrates the cellular capacity to adapt to glucose limitation through enhanced mitochondrial metabolism.
Interestingly, the metabolic effects of BAY-876 demonstrate cell line-specific variability. Caco-2 colorectal cancer cells showed minimal response to BAY-876 treatment, with no significant changes in oxygen consumption rate or ATP production ratios [10]. This resistance pattern suggests that Caco-2 cells may rely on GLUT1-independent glucose transport mechanisms or possess alternative metabolic pathways that compensate for GLUT1 inhibition.
The compound induces mitochondrial hyperpolarization rather than depolarization, contrary to typical apoptotic stimuli. This hyperpolarization likely reflects the cellular shift toward increased dependence on mitochondrial oxidative metabolism in response to reduced glucose availability [5] [10]. The enhanced mitochondrial activity generates increased reactive oxygen species production, which contributes to oxidative stress and subsequent apoptotic signaling.
NADH autofluorescence imaging revealed that BAY-876 blocks the glucose-induced increase in NADH production, confirming that GLUT1 inhibition effectively reduces downstream glycolytic flux [5]. This biochemical evidence supports the mechanism whereby BAY-876 limits glucose availability for glycolytic ATP production, forcing cells to rely on alternative energy sources.
BAY-876 demonstrates particularly potent apoptotic activity in hypoxic microenvironments, which are characteristic features of solid tumors. The compound's efficacy in oxygen-limited conditions represents a significant therapeutic advantage, as hypoxic tumor regions are often resistant to conventional therapies.
Under hypoxic conditions induced by cobalt chloride treatment, BAY-876 significantly enhanced apoptosis induction across multiple cancer cell lines. In colorectal cancer models, hypoxic conditions amplified the apoptotic response to BAY-876 treatment, with HCT116, DLD1, COLO205, and LoVo cells showing increased apoptosis rates of 20-40% compared to 5-15% under normoxic conditions [10]. This enhanced sensitivity in hypoxic environments suggests that glucose-starved conditions sensitize cells to GLUT1 inhibition.
The mechanism of apoptosis induction involves the generation of excessive reactive oxygen species through enhanced mitochondrial respiration. BAY-876 treatment leads to significant increases in intracellular ROS levels, as measured by flow cytometry using dichlorofluorescein diacetate. The ROS generation was particularly pronounced in HCT116, DLD1, and COLO205 cells, correlating directly with apoptosis induction [10]. This oxidative stress overwhelms cellular antioxidant defense mechanisms and triggers programmed cell death pathways.
Western blot analysis of cleaved poly(ADP-ribose) polymerase (PARP) expression confirmed apoptotic pathway activation following BAY-876 treatment. The increased expression of cleaved PARP was observed in responsive cell lines including HCT116, COLO205, DLD1, and LoVo, but not in resistant Caco-2 cells [10]. This biochemical marker validates the induction of caspase-dependent apoptotic signaling.
In head and neck squamous cell carcinoma models, BAY-876 induced apoptosis through caspase-3 and caspase-7 activation, as demonstrated by fluorescent CellEvent dye assays. The compound showed dose-dependent apoptosis induction in SCC47, FaDu, and RPMI2650 cells over 15 hours of treatment [5]. Three-dimensional tumor spheroid models revealed reduced edge integrity following BAY-876 treatment, indicating apoptotic cell death in multicellular tumor structures.
The hypoxic microenvironment enhances BAY-876 efficacy through multiple mechanisms. Hypoxia-inducible factor 1 alpha (HIF-1α) upregulation in oxygen-limited conditions leads to increased GLUT1 expression, making cells more dependent on glucose transport for survival [10]. BAY-876 treatment effectively reduced both basal and hypoxia-induced upregulation of GLUT1 expression, demonstrating its ability to counteract adaptive responses to oxygen limitation.
The compound's selectivity for cancer cells over normal cells is particularly evident in hypoxic conditions. Primary oral keratinocytes showed minimal apoptotic response to BAY-876 treatment compared to cancer cell lines, suggesting a therapeutic window that could be exploited clinically [5]. This differential sensitivity may reflect the greater dependence of cancer cells on glycolytic metabolism, particularly under stress conditions.
BAY-876 demonstrates remarkable synergistic interactions with bitter taste receptor (T2R) agonists, representing a novel dual-targeting approach for cancer therapy. This combination strategy exploits independent but complementary cellular pathways to achieve enhanced therapeutic efficacy at reduced individual compound concentrations.
The synergistic effects have been most extensively characterized with denatonium benzoate and lidocaine, which are agonists for bitter taste receptors T2R4 and T2R14, respectively. When used individually, these compounds require high concentrations (15 millimolar for denatonium benzoate and 10 millimolar for lidocaine) to induce effective apoptosis in head and neck squamous cell carcinoma cells [5]. However, combination with BAY-876 allows for the use of substantially lower concentrations while achieving superior therapeutic outcomes.
The combination of 50 micromolar BAY-876 with 1 millimolar denatonium benzoate resulted in enhanced cell viability reduction compared to either compound alone. Similarly, 1 micromolar BAY-876 enhanced the effects of 5 millimolar lidocaine, demonstrating synergistic interactions at sub-apoptotic concentrations of both compounds [5]. These combinations achieved greater than 90% cell viability reduction and induced 40-60% apoptosis within 15 hours of treatment.
The mechanistic basis for this synergy involves the complementary targeting of glycolytic and mitochondrial metabolism. BAY-876 inhibits glucose uptake and glycolytic ATP production, while T2R agonists induce mitochondrial calcium overload and depolarization [5]. This dual metabolic stress overwhelms cellular energy production capacity and triggers robust apoptotic signaling that exceeds the effects of either pathway inhibition alone.
T2R activation by bitter agonists leads to calcium-dependent mitochondrial dysfunction, reducing NADH production and disrupting oxidative phosphorylation. When combined with BAY-876-induced glycolytic inhibition, cells lose access to both major ATP production pathways, resulting in energy crisis and accelerated cell death [5]. This metabolic catastrophe is particularly effective against cancer cells, which have elevated energy demands compared to normal cells.
The synergistic combinations also demonstrate enhanced efficacy in three-dimensional tumor models. Treatment with low concentrations of BAY-876 plus bitter agonists inhibited spheroid formation over 24 hours, indicating effectiveness against multicellular tumor structures that better recapitulate in vivo tumor characteristics [5]. This finding suggests that the combination approach may overcome some of the limitations observed with single-agent therapies in complex tumor environments.
Importantly, the combination therapy allows for the use of concentrations where normal surrounding keratinocytes do not undergo apoptosis, suggesting an improved therapeutic index compared to single-agent approaches [5]. This selectivity advantage is crucial for potential clinical translation, as it may reduce toxicity to healthy tissues while maintaining anti-tumor efficacy.
The temporal dynamics of the synergistic interaction reveal rapid onset of combined effects. Significant enhancement of apoptosis and viability reduction is observed within 15 hours of combined treatment, indicating that the metabolic stress induced by dual pathway inhibition quickly overwhelms cellular survival mechanisms [5]. This rapid action may be advantageous for preventing adaptive resistance mechanisms that cancer cells might develop during prolonged single-agent exposure.